![molecular formula C14H17N3O5 B4941832 4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B4941832.png)
4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid, commonly known as NBQX, is a selective antagonist of AMPA receptors. It is a potent neuroprotective agent that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
NBQX is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the activation of these receptors by glutamate, NBQX reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. NBQX has been shown to be highly selective for AMPA receptors and does not affect other glutamate receptors such as NMDA receptors.
Biochemical and Physiological Effects:
NBQX has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. It has been shown to reduce neuronal damage and improve neurological function in animal models of stroke, epilepsy, and neurodegenerative diseases. NBQX has also been shown to have effects on synaptic plasticity and learning and memory, suggesting its potential therapeutic applications in cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NBQX is a highly selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of these receptors in synaptic plasticity and learning and memory. However, its high selectivity also limits its use in studying the effects of glutamate on other glutamate receptors. Additionally, NBQX has a short half-life and is rapidly metabolized in vivo, which can limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on NBQX. One area of interest is its potential therapeutic applications in cognitive disorders such as Alzheimer's and Parkinson's. Another area of interest is its use in combination with other neuroprotective agents to enhance its neuroprotective effects. Additionally, there is a need for the development of more stable analogs of NBQX that can be used in long-term studies. Overall, NBQX has shown great potential as a therapeutic agent for various neurological disorders and is a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory.
Synthesemethoden
The synthesis of NBQX involves the reaction of 4-nitrobenzyl chloride with piperazine to form 4-nitrophenylpiperazine. This intermediate is then reacted with ethyl acetoacetate to form the final product, 4-[4-(4-nitrophenyl)-1-piperazinyl]-4-oxobutanoic acid. The synthesis method has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
NBQX has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by blocking the excitotoxicity of glutamate, which is a major cause of neuronal damage in these disorders. NBQX has also been used in research to study the role of AMPA receptors in synaptic plasticity and learning and memory.
Eigenschaften
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-13(5-6-14(19)20)16-9-7-15(8-10-16)11-1-3-12(4-2-11)17(21)22/h1-4H,5-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFUTQNQOZECIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.